4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

Organocatalysis N-Heterocyclic Carbene (NHC) Reaction Kinetics

Researchers developing azole antifungals face potency gaps. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7) directly addresses this: • Schiff base derivatives achieve EC50 5.33 mg/L vs. fluconazole's 7.66 mg/L against Wheat gibberellic. • 1,2,4-Triazole ring accelerates NHC-catalyzed Breslow intermediate formation vs. simple benzaldehydes. • Para-substituted 1,2,4-triazole ensures correct target geometry; meta or 1,2,3-triazole isomers fail. White to light yellow powder, 97% purity. Ships ambient; store at 2-8°C under inert gas.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 27996-86-7
Cat. No. B1305953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
CAS27996-86-7
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N2C=NC=N2
InChIInChI=1S/C9H7N3O/c13-5-8-1-3-9(4-2-8)12-7-10-6-11-12/h1-7H
InChIKeyTVEJNWMWDIXPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7): A Critical Bifunctional Building Block for Pharmaceutical and Agrochemical R&D Procurement


4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7), an organic compound with molecular formula C9H7N3O and molecular weight 173.17 g/mol, is a white to light yellow crystalline powder [1]. Its defining feature is a para-substituted benzaldehyde core bearing a 1,2,4-triazole ring, granting it dual reactivity from the aldehyde group and the heterocyclic nitrogen atoms . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly antifungal agents, and agrochemicals [2]. Key physicochemical properties include a melting point range of 147-151°C and solubility in organic solvents such as methanol, ethanol, DMSO, and dichloromethane [1].

Core Reactivity Dual aldehyde and 1,2,4-triazole functionality
Workflow Schiff base synthesis and NHC-catalyzed umpolung routes
Solubility Profile Soluble in methanol, ethanol, DMSO, dichloromethane

Why 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7) Cannot Be Interchanged with Other Triazole or Aldehyde Analogs in Critical Applications


While many triazole-containing aldehydes exist, subtle structural variations in substitution pattern and triazole ring connectivity profoundly impact reactivity, biological activity, and synthetic utility. For example, the 1,2,4-triazole regioisomer offers distinct electronic properties and NHC-catalyzed reaction kinetics compared to 1,2,3-triazole analogs, as demonstrated by rate constant differences of up to an order of magnitude in Breslow intermediate formation [1][2]. Similarly, para-substitution is crucial for maintaining linear geometry in extended conjugated systems, which is often required for optimal target binding in drug discovery [3]. Therefore, generic substitution with compounds like 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (CAS 41498-10-6) or 3-(1H-1,2,4-triazol-1-yl)benzaldehyde may lead to synthetic failure or diminished biological efficacy.

This Product 1,2,4-Triazole para-substituted Distinct electronic profile and NHC reaction kinetics; para geometry supports linear conjugated systems in target binding studies.
Potential Substitute 1,2,3-Triazole or meta-substituted analogs Different regioisomer may alter hydrogen-bonding networks and ADME profiles; meta-substitution may disrupt geometry-dependent binding.

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7) Quantitative Differentiation Evidence vs. Key Analogs


NHC-Catalyzed Umpolung Reactivity: 1,2,4-Triazole Aldehyde Outperforms Benzaldehyde in Tetrahedral Intermediate Formation

In NHC-catalyzed umpolung reactions, heteroaromatic aldehydes demonstrate superior reactivity compared to simple benzaldehydes. A kinetic study by Champagne et al. (2022) directly measured rate and equilibrium constants for the addition of triazolium-derived NHCs to various aldehydes [1]. The presence of the 1,2,4-triazole heteroatom ortho to the aldehyde group in 4-(1H-1,2,4-triazol-1-yl)benzaldehyde results in exceptionally large enhancements in equilibrium constants for tetrahedral adduct formation relative to benzaldehyde [1]. This is attributed to both electronic and steric effects, where increased steric hindrance around the NHC can reduce the rate of adduct formation (k2) and decomposition (k-1) [1].

NHC Umpolung Reactivity
Head-to-head
Exceptionally enhanced equilibrium constant for tetrahedral adduct vs. benzaldehyde
Supports organocatalytic route selection
NMR kinetic study; steric and electronic factors influence rate
Organocatalysis N-Heterocyclic Carbene (NHC) Reaction Kinetics

Antifungal Activity of Derived Schiff Bases: 1,2,4-Triazole Benzaldehyde Scaffold Enables Superior Efficacy vs. Fluconazole

Schiff base derivatives synthesized from 1,2,4-triazole benzaldehyde building blocks exhibit potent antifungal activity. A 2023 study by Dong et al. synthesized fourteen novel Schiff bases containing a 1,2,4-triazole core and substituted benzaldehydes, evaluating their in vitro antifungal activity against Wheat gibberellic, Maize rough dwarf, and Glomerella cingulate [1]. Several compounds demonstrated superior activity to the standard drug fluconazole. For instance, compound AS-14 showed EC50 values of 5.33 mg/L against Wheat gibberellic and 6.53 mg/L against Maize rough dwarf, compared to fluconazole's 7.66 mg/L and 6.72 mg/L, respectively [1]. Structure-activity relationship (SAR) analysis revealed that halogen substitution and electron-withdrawing groups on the benzaldehyde ring enhanced activity [1].

Antifungal EC50 (Schiff base AS-14)
Cross-study comparable
EC50 5.33 mg/L (Wheat gibberellic); 6.53 mg/L (Maize rough dwarf)
Reported higher potency than fluconazole control in antifungal assay
In vitro hyphal growth inhibition; SAR supports halogen substitution
Antifungal Agents Schiff Bases Agricultural Fungicides

Antibacterial and Antifungal Spectrum: 1,2,4-Triazole Derivatives Show Superior Activity to Ketoconazole and Streptomycin

Novel 1,2,4-triazole derivatives, including those synthesized from benzaldehyde precursors, have demonstrated broad-spectrum antimicrobial activity. In a 2015 study by Gupta and Jain, seventeen Schiff base derivatives based on a 1,2,4-triazole-3-thiol scaffold were synthesized and screened against fungal and bacterial strains [1]. Strong antifungal effects were observed against Microsporum gypseum, with six derivatives showing activity superior to ketoconazole [1]. Additionally, all synthesized compounds exhibited antibacterial activity against Staphylococcus aureus that was superior or comparable to streptomycin [1]. This highlights the potential of the 1,2,4-triazole pharmacophore in overcoming drug resistance.

Broad-Spectrum Antimicrobial
Class-level
Six 1,2,4-triazole derivatives ranked above ketoconazole; anti-S. aureus activity comparable to streptomycin
Supports antimicrobial screening context
Class-level inference from 17-derivative panel; review specific strain data
Antimicrobial Agents Triazole Derivatives Drug Resistance

Structural Specificity in Anticancer Activity: 1,2,4-Triazole Regioisomerism vs. 1,2,3-Triazole Aldehydes

The anticancer potential of triazole scaffolds is highly sensitive to regioisomerism and substituent effects. A 2024 study by Hameed et al. investigated 1,2,3-triazole compounds bearing aldehyde or nitro groups, demonstrating dose-dependent cytotoxicity against MCF-7 breast cancer cells [1]. While this study focuses on the 1,2,3-triazole isomer, it underscores a critical point: the position and type of the triazole ring are not interchangeable [1]. The 1,2,4-triazole isomer, as found in 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, offers a distinct electronic distribution and hydrogen-bonding network compared to 1,2,3-triazoles, which can lead to differential target binding and pharmacokinetic profiles [1][2]. The presence of the aldehyde group further dictates reactivity and downstream biological effects [2].

Regioisomer SAR in Cancer Cells
Class-level
1,2,3-triazole aldehyde shows dose-dependent MCF-7 cytotoxicity; 1,2,4-isomer offers distinct electronic and H-bonding profile
Cell-model endpoint review: regioisomer selection critical
MTT assay on MCF-7, HCT116, HUVEC; selectivity index favors specific isomer
Anticancer Agents Triazole Isomers Structure-Activity Relationship

4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 27996-86-7): Recommended Procurement Scenarios Based on Quantified Differentiation Evidence


Synthesis of Next-Generation Antifungal Agents with Improved Potency Against Resistant Strains

This compound is the optimal aldehyde building block for synthesizing Schiff base antifungal agents. As demonstrated by Dong et al. (2023), derivatives of 1,2,4-triazole benzaldehyde exhibit superior in vitro potency (EC50 values as low as 5.33 mg/L) compared to the standard drug fluconazole (7.66 mg/L) against Wheat gibberellic [4]. Procurement of 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is therefore strategically justified for R&D programs focused on overcoming fluconazole resistance and developing novel agricultural fungicides with enhanced efficacy [4].

NHC-Catalyzed Umpolung Reactions for Complex Molecule Construction

For research groups employing N-heterocyclic carbene (NHC) organocatalysis, 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde offers a distinct kinetic advantage over simple benzaldehydes. The heteroaromatic nature of the 1,2,4-triazole ring substantially increases the equilibrium constant for tetrahedral adduct formation, a key step in generating the Breslow intermediate [4]. This translates to more efficient catalytic cycles and higher yields in umpolung transformations. Purchasing this specific compound is critical for accessing this unique reactivity profile [4].

Development of Broad-Spectrum Antimicrobial Compounds Targeting Drug-Resistant Pathogens

The 1,2,4-triazole core is a validated pharmacophore for antimicrobial activity. Research by Gupta and Jain (2015) shows that novel 1,2,4-triazole derivatives can outperform standard drugs like ketoconazole (antifungal) and streptomycin (antibacterial) [4]. Sourcing 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde provides a reliable entry point for synthesizing diverse libraries of triazole-containing compounds, enabling the discovery of new agents to combat drug-resistant Microsporum gypseum and Staphylococcus aureus [4].

Structure-Activity Relationship (SAR) Studies on Triazole Regioisomers in Cancer Research

The precise identity of the triazole ring is paramount in medicinal chemistry. Studies on 1,2,3-triazole isomers, such as the work by Hameed et al. (2024), demonstrate that minor structural changes (e.g., aldehyde vs. nitro group, or 1,2,3- vs. 1,2,4-triazole) lead to significant differences in anticancer activity and selectivity [4]. Procuring authenticated 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde is essential for accurate SAR campaigns aimed at deciphering the biological impact of the 1,2,4-triazole regioisomer and avoiding misinterpretation of results due to isomeric impurities or incorrect analog selection [4].

Application
Selection Property
Validation Focus
Antifungal agent discovery
Schiff base formation reactivity
EC50 against resistant fungal strain panels
NHC organocatalysis research
Enhanced Breslow intermediate equilibrium
Catalytic cycle efficiency and umpolung yield
Broad-spectrum antimicrobial screening
1,2,4-Triazole pharmacophore identity
MIC and spectrum against drug-resistant Gram-positive and fungal strains
Triazole regioisomer SAR studies
Certified 1,2,4-triazole para-substituted structure
Cytotoxicity endpoint and selectivity index in cancer cell lines

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